Befuraline hydrochloride Befuraline hydrochloride
Brand Name: Vulcanchem
CAS No.: 41716-84-1
VCID: VC1712950
InChI: InChI=1S/C20H20N2O2.ClH/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Molecular Formula: C20H21ClN2O2
Molecular Weight: 356.8 g/mol

Befuraline hydrochloride

CAS No.: 41716-84-1

Cat. No.: VC1712950

Molecular Formula: C20H21ClN2O2

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Befuraline hydrochloride - 41716-84-1

Specification

CAS No. 41716-84-1
Molecular Formula C20H21ClN2O2
Molecular Weight 356.8 g/mol
IUPAC Name 1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone;hydrochloride
Standard InChI InChI=1S/C20H20N2O2.ClH/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H
Standard InChI Key GMEYXHHLZUAKDY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3.Cl

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Befuraline hydrochloride is chemically identified as N-benzo[B]-furan-2-ylcarbonyl-N'-benzylpiperazine hydrochloride . Its structure features a benzofuran moiety coupled to a benzylpiperazine through an amide bond, creating its distinctive pharmacological profile.

Key identifying properties include:

PropertyValue
Chemical FormulaC20H21ClN2O2
Molecular Weight356.85 g/mol
CAS Number41716-84-1
IUPAC Name1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone hydrochloride
SynonymsDIV-154, Befuraline HCl
InChIKeyGMEYXHHLZUAKDY-UHFFFAOYSA-N

The compound's structure incorporates two key pharmacophores: the benzofuran ring system and the benzylpiperazine moiety, connected through a carbonyl linkage . The hydrochloride salt form improves stability and solubility characteristics compared to the free base .

Physical Properties

Synthesis and Chemical Development

Synthetic Pathway

The synthesis of befuraline involves a straightforward one-step coupling reaction between coumarilic acid (benzofuran-2-carboxylic acid) and benzylpiperazine . This reaction forms an amide bond, yielding befuraline as the final product, which is then converted to the hydrochloride salt . The reaction can be represented as:

Benzofuran-2-carboxylic acid + Benzylpiperazine → Befuraline → Befuraline hydrochloride

This relatively simple synthetic route contributes to the compound's accessibility as a pharmaceutical agent . The chemical structure is notably distinct from tricyclic antidepressants, representing a different approach to antidepressant drug design .

Clinical Applications and Efficacy

Depression Treatment

Befuraline hydrochloride has been clinically evaluated for various depressive syndromes, with notable efficacy in endogenous depression . Clinical studies have employed dosages ranging from 100 to 300 mg/day, with significant improvements often observed within the first week of treatment—a relatively rapid onset compared to many other antidepressants .

A notable clinical study involving 64 patients with various depressive syndromes found improvement in 33 cases (52%) under a daily dose of 150 mg befuraline, with 31 of these patients showing improvement within the first 8 days of treatment . Patients with endogenous depression responded particularly favorably, with 70% (23 of 33 patients) showing full recovery .

Another study with 29 inpatients with unipolar endogenous depression found significant improvement in the Hamilton Depression Rating Scale (HDRS) total score and cognitive disturbances after the first week of treatment (p < 0.01) . The response was considered satisfactory in 41% of patients (12 of 29), particularly in the "retarded depressed" class .

SpeciesRoute of AdministrationLD50 Value
RatOral2530 mg/kg
RatIntraperitoneal720 mg/kg
RatIntravenous32.2 mg/kg
MouseOral2100 mg/kg
MouseIntraperitoneal320 mg/kg
MouseIntravenous48.5 mg/kg

These toxicity figures indicate a reasonable margin of safety between therapeutic doses and toxic levels, particularly for oral administration . The compound appears to have a lower toxicity profile compared to traditional tricyclic antidepressants .

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